2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate
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Overview
Description
2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate is a chemical compound with a complex structure that includes both carbamate and vinylcarbamate functional groups
Preparation Methods
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-Methyl-2-propyl-1,3-propanediol, which can be synthesized through aldol addition followed by hydrogenation or hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The resulting diol is then reacted with carbamoyl chloride to form the carbamate derivative. Finally, the vinylcarbamate group is introduced through a reaction with vinyl isocyanate under controlled conditions .
Chemical Reactions Analysis
2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is explored for its potential use in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate involves its interaction with specific molecular targets. The carbamate groups can inhibit enzymes by carbamoylation, while the vinyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can lead to muscle relaxation and sedation by affecting neurotransmitter release and receptor activity .
Comparison with Similar Compounds
2-Methyl-2-propyl-1,3-propanediol carbamate vinylcarbamate can be compared with similar compounds such as:
Meprobamate: A well-known anxiolytic drug with similar carbamate groups.
Carisoprodol: A muscle relaxant that also contains carbamate functional groups.
Tolboxane: Another compound with sedative properties and a similar chemical structure. The uniqueness of this compound lies in its combination of carbamate and vinylcarbamate groups, which provide a distinct set of chemical and biological properties.
Properties
CAS No. |
25384-76-3 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-ethenylcarbamate |
InChI |
InChI=1S/C11H20N2O4/c1-4-6-11(3,7-16-9(12)14)8-17-10(15)13-5-2/h5H,2,4,6-8H2,1,3H3,(H2,12,14)(H,13,15) |
InChI Key |
QMTWOKBKQQYFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC=C |
Origin of Product |
United States |
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